4-cyanopyridine-2-carboxamide
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Overview
Description
4-Cyanopyridine-2-carboxamide is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a cyano group and a carboxamide group on the pyridine ring imparts unique chemical properties to this molecule.
Mechanism of Action
Target of Action
4-Cyanopyridine-2-carboxamide is a compound that has been studied for its potential in various chemical reactions
Mode of Action
The mode of action of this compound is primarily through its involvement in photocatalytic reactions . It is prone to single-electron transfer (SET) reduction to form kinetically stable dearomatized radical anions . These open-shell intermediates can then couple with other radicals, offering a selective ipso-substitution manifold .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its photocatalytic activity. The compound is involved in the generation of benzyl radicals upon N–F bond activation . This process leads to the formation of benzylated pyridines . .
Result of Action
The result of the action of this compound is the formation of benzylated pyridines . These compounds are formed through a photocatalytic process involving the generation of benzyl radicals . .
Action Environment
The action of this compound is influenced by environmental factors such as light, as its reactions are photocatalytic . The efficacy and stability of the compound can be affected by the intensity and wavelength of the light source
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanopyridine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanopyridine with ammonia or an amine under suitable conditions. For instance, the reaction of 4-cyanopyridine with ammonia in the presence of a catalyst such as palladium on carbon can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyanopyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The carboxamide group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Aminopyridine-2-carboxamide.
Oxidation: 4-Cyanopyridine-2-carboxylic acid.
Scientific Research Applications
4-Cyanopyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is utilized in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyridine: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
2-Cyanopyridine: The cyano group is positioned differently, affecting its reactivity and applications.
4-Aminopyridine-2-carboxamide: Similar structure but with an amine group instead of a cyano group, leading to different chemical properties and applications.
Uniqueness
4-Cyanopyridine-2-carboxamide is unique due to the presence of both a cyano and a carboxamide group on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
54089-05-3 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.